2-bromo-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}benzamide
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Description
2-bromo-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}benzamide is a useful research compound. Its molecular formula is C15H22BrN3O3S and its molecular weight is 404.32. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Chemical synthesis and characterization form the basis of research applications for compounds like "2-bromo-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzamide". Studies detail the synthesis of related piperidine benzamide derivatives, highlighting methodologies that could be applied to the synthesis and exploration of "2-bromo-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzamide". For instance, the preparation of novel non-peptide CCR5 antagonists through complex chemical synthesis routes showcases the compound's potential application in drug discovery, particularly in targeting specific receptors involved in disease pathways (Bi, 2014).
Potential Pharmacological Applications
The structural characterization and biological activity studies of benzamide derivatives indicate their potential in pharmacological research. For example, the synthesis of benzamide derivatives as CCR5 antagonists suggests a focus on therapeutic targets for conditions such as HIV, where CCR5 plays a crucial role in viral entry into cells. The detailed synthesis process and characterization of these compounds, including their biological activity, provide a template for investigating "2-bromo-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzamide" in similar contexts (Cheng De-ju, 2015).
Chemical Properties and Interactions
Research on related compounds extends to the examination of chemical properties and interactions, such as the study of intermolecular interactions in antipyrine-like derivatives. This research can illuminate how "2-bromo-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzamide" might interact with biological targets, contributing to its potential application in designing more effective drugs with specific binding affinities (A. Saeed et al., 2020).
Properties
IUPAC Name |
2-bromo-N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrN3O3S/c1-18(2)23(21,22)19-9-7-12(8-10-19)11-17-15(20)13-5-3-4-6-14(13)16/h3-6,12H,7-11H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPCNOLCGNWIXRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.